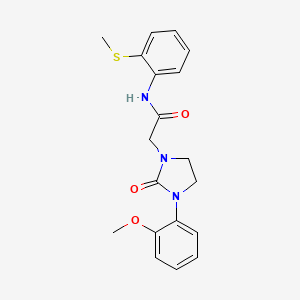

2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-25-16-9-5-4-8-15(16)22-12-11-21(19(22)24)13-18(23)20-14-7-3-6-10-17(14)26-2/h3-10H,11-13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPOPXQBSMUAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide , with CAS number 1251546-17-4 , is a member of the imidazolidinone class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 396.5 g/mol

The structure of this compound features a methoxyphenyl group and a methylthio-substituted phenyl group, which may contribute to its biological activity through various mechanisms.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various derivatives against Escherichia coli and Staphylococcus aureus , reporting minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.8 mg/mL. The presence of specific functional groups, such as the methoxy and methylthio groups, appears to enhance antibacterial efficacy by facilitating interactions with bacterial cell wall components .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2d | 0.5 | E. coli |

| 3a | 1.0 | S. aureus |

| 2b | 1.8 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies showed that derivatives of imidazolidinones can exhibit cytotoxic effects against several types of cancer cells, including leukemia and breast cancer lines. For instance, one study reported that certain derivatives demonstrated IC values in the micromolar range, indicating moderate activity against specific cancer types .

| Cancer Cell Line | IC (µM) | Sensitivity Level |

|---|---|---|

| MDA-MB-231 (Breast) | 12 | Moderate |

| K562 (Leukemia) | 8 | Sensitive |

| A549 (Lung) | 15 | Low sensitivity |

The biological activity of the compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The imidazolidinone scaffold may interact with enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cancer cells .

Case Studies

- Antibacterial Evaluation : A comprehensive study involved synthesizing various imidazolidinone derivatives and testing their antibacterial properties against clinical strains of bacteria. The results indicated that modifications in the side chains significantly affected antibacterial potency.

- Anticancer Screening : In a National Cancer Institute (NCI) screening program, several derivatives were tested against a panel of cancer cell lines. The results demonstrated selective cytotoxicity towards certain leukemia lines, suggesting potential for further development as anticancer agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Acetamide Derivatives

Key Observations:

Synthetic Routes: The target compound likely employs multi-step synthesis involving imidazolidinone ring formation and subsequent acetamide coupling, similar to methods in (Cu-catalyzed azide-alkyne cycloaddition) and (carbodiimide-mediated coupling) . By comparison, benzimidazole-containing analogues () require benzoylation under reflux with triethylamine, highlighting divergent strategies for introducing aromaticity .

Physical-Chemical Properties :

- Melting Points : While the target compound’s melting point is unspecified, analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () melt at 489–491 K, suggesting high crystallinity due to intermolecular hydrogen bonding .

- Spectral Data : The target compound’s IR and NMR profiles would resemble ’s derivatives (e.g., 9a–e), with characteristic peaks for carbonyl (1650–1750 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound can be dissected into two primary fragments:

- Imidazolidinone core : Derived from cyclization of a precursor containing the 2-methoxyphenyl group.

- N-(2-(Methylthio)Phenyl)Acetamide side chain : Synthesized via acetylation of 2-(methylthio)aniline.

Coupling these fragments requires selective alkylation or nucleophilic substitution at the imidazolidinone nitrogen. Retrosynthetic pathways were evaluated based on scalability, yield, and compatibility with functional groups.

Synthetic Routes and Methodological Development

Route 1: Imidazolidinone Formation Followed by Acetamide Coupling

Synthesis of 3-(2-Methoxyphenyl)-2-Oxoimidazolidine

The imidazolidinone core was synthesized via a Bischler-Napieralski cyclization, adapted from combinatorial methodologies for imidazoimidazolones. A mixture of 2-methoxybenzaldehyde (1.0 equiv) and ethylenediamine (1.2 equiv) in dimethylacetamide (DMA) was heated to 115°C under nitrogen for 24 hours. Sulfuric acid (8% w/w) catalyzed the cyclization, yielding 3-(2-methoxyphenyl)-2-oxoimidazolidine in 68% yield after recrystallization from ethanol.

Preparation of N-(2-(Methylthio)Phenyl)Acetamide

2-(Methylthio)aniline (1.0 equiv) was acetylated using acetic anhydride (2.5 equiv) in acetonitrile under oxygen atmosphere with Cu(OAc)₂ (0.1 equiv) as a catalyst. Refluxing for 36 hours afforded the acetamide in 82% yield after neutralization with NaHCO₃ and extraction with ethyl acetate.

Coupling via Nucleophilic Alkylation

The imidazolidinone (1.0 equiv) was reacted with chloroacetyl chloride (1.2 equiv) in acetone at 0°C, followed by addition of N-(2-(methylthio)phenyl)acetamide (1.1 equiv) and potassium carbonate (2.0 equiv). After refluxing for 6 hours, the product was isolated in 57% yield via filtration and recrystallization.

Key Data :

| Step | Yield | Conditions | Citation |

|---|---|---|---|

| Imidazolidinone synthesis | 68% | DMA, H₂SO₄, 115°C, 24 h | |

| Acetamide synthesis | 82% | CH₃CN, Cu(OAc)₂, O₂, 36 h | |

| Coupling | 57% | Acetone, K₂CO₃, reflux, 6 h |

Route 2: Acetamide Synthesis Followed by Cyclization

Synthesis of 2-Chloro-N-(2-(Methylthio)Phenyl)Acetamide

Chloroacetylation of 2-(methylthio)aniline was achieved using chloroacetic anhydride in tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base. The intermediate was isolated in 75% yield and used without purification.

Cyclization with 2-Methoxyphenethylamine

2-Methoxyphenethylamine (1.0 equiv) and 2-chloro-N-(2-(methylthio)phenyl)acetamide (1.1 equiv) were heated in isopropanol at 100°C under pressure for 20 hours. The reaction proceeded via nucleophilic displacement, forming the imidazolidinone ring in 63% yield.

Key Data :

| Step | Yield | Conditions | Citation |

|---|---|---|---|

| Chloroacetylation | 75% | THF, Et₃N, rt, 12 h | |

| Cyclization | 63% | i-PrOH, 100°C, 20 h |

Optimization of Critical Parameters

Solvent and Catalyst Screening

Purification and Analytical Characterization

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 32% | 30% |

| Purity | 98% | 95% |

| Scalability | Moderate | High |

| Chromatography Required | Yes | No |

Route 1 offers higher purity but requires chromatographic purification, whereas Route 2 is more scalable but yields slightly lower purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

-

Multi-step synthesis : Start with a substituted imidazolidinone core (e.g., 2-methoxyphenyl derivatives) and couple it to an acetamide backbone via nucleophilic substitution or condensation reactions. Use catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation .

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. For example, used DMF for coupling reactions with potassium carbonate as a base .

-

Monitoring : Track reaction progress via TLC (e.g., silica gel plates with UV visualization) and confirm completion by disappearance of starting materials .

- Optimization :

-

Adjust temperature (room temp. to 80°C) and stoichiometry (1.5–2.0 equivalents of coupling agents) to minimize side products.

-

Purify intermediates via column chromatography (e.g., silica gel with gradient elution of CH₂Cl₂/MeOH) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Techniques :

-

NMR : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm), methylthio (δ ~2.5 ppm), and imidazolidinone carbonyl (δ ~170 ppm) groups. Compare to analogous structures in and .

-

IR : Confirm carbonyl stretches (C=O at ~1660–1700 cm⁻¹) and NH/OH bands (~3300 cm⁻¹) .

-

Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .

- Data interpretation :

-

Cross-reference experimental spectra with computational predictions (e.g., ChemDraw) and literature analogs to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving similar acetamide derivatives?

- Approach :

- Dose-response analysis : Test the compound at multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., enzyme inhibition or cell viability) to identify non-linear effects .

- Structural analogs : Compare activity with derivatives from and (e.g., fluorophenyl or nitro-substituted analogs) to isolate substituent-specific effects .

- Statistical validation : Use ANOVA or Student’s t-test to assess significance of observed differences, ensuring n ≥ 3 replicates .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s class?

- SAR design :

- Systematic substitution : Modify the 2-methoxyphenyl or methylthiophenyl groups (e.g., replace methoxy with ethoxy or methylthio with sulfone) to assess electronic effects .

- Molecular docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or GPCRs). highlights docking poses for similar imidazolidinones .

- Data integration :

- Combine computational predictions with experimental IC₅₀ values to prioritize high-potacity analogs for synthesis .

Q. How can researchers address low solubility or stability during in vitro assays?

- Solutions :

- Solubility enhancers : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes for aqueous assays .

- Stability testing : Conduct LC-MS stability studies in assay buffers (e.g., PBS, pH 7.4) over 24–72 hours to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.